molecular formula C6H4O4 B7960286 4-Formylfuran-2-carboxylic acid

4-Formylfuran-2-carboxylic acid

Cat. No.: B7960286
M. Wt: 140.09 g/mol
InChI Key: VGJYVADXDZIDMK-UHFFFAOYSA-N
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Description

4-Formylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H4O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylfuran-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO). This protection prevents degradation and premature oxidation of HMF. The protected HMF is then oxidized using a hydroxyapatite-supported gold catalyst in a 10 wt% solution to yield this compound in high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves similar catalytic processes, often utilizing biomass-derived feedstocks. The use of renewable resources for the synthesis of this compound aligns with the goals of sustainable chemical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 4-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to furan-2,5-dicarboxylic acid (FDCA).

    Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 5-hydroxymethylfuran-2-carboxylic acid.

    Substitution: The compound can participate in substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid (FDCA)

    Reduction: 5-Hydroxymethylfuran-2-carboxylic acid

    Substitution: Depending on the substituents used, a variety of substituted furan derivatives can be obtained.

Scientific Research Applications

4-Formylfuran-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-formylfuran-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Furan-2,5-dicarboxylic acid (FDCA): A dicarboxylic acid derivative of furan, used as a monomer in the production of bio-based polymers.

    5-Hydroxymethylfurfural (HMF): A key intermediate in the synthesis of 4-formylfuran-2-carboxylic acid and other furan derivatives.

    Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals and materials.

Uniqueness: this compound is unique due to the presence of both a formyl and a carboxylic acid group on the furan ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

4-formylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJYVADXDZIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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